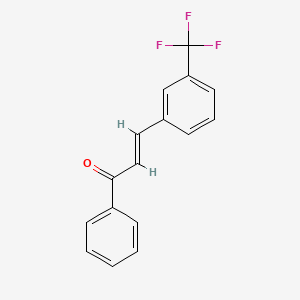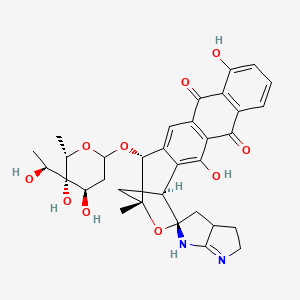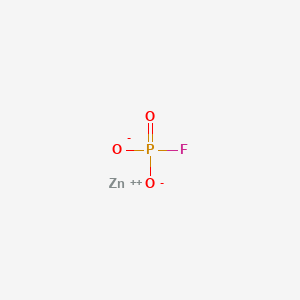
Sodium 2-tetradecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-tetradecylbenzenesulfonate is an organic compound that belongs to the class of alkylbenzenesulfonates. It is commonly used as a surfactant due to its ability to lower the surface tension of water, making it an effective cleaning agent. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic sulfonate group, which allows it to interact with both water and oil, making it useful in various industrial and household applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-tetradecylbenzenesulfonate is typically synthesized through the sulfonation of tetradecylbenzene. The process involves the reaction of tetradecylbenzene with sulfur trioxide or concentrated sulfuric acid to form tetradecylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the sulfonation process is often carried out in continuous reactors to ensure consistent product quality. The reaction conditions, such as temperature and concentration of sulfur trioxide, are carefully controlled to optimize yield and minimize by-products. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-tetradecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and aqueous solutions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the alkyl chain, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group to a sulfinate or thiol group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyl chain can produce carboxylic acids, while substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
Sodium 2-tetradecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other organic compounds.
Biology: In biological research, it is used to lyse cells and solubilize proteins and lipids, facilitating the study of cellular components.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Mechanism of Action
The mechanism of action of sodium 2-tetradecylbenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and fats. This action is facilitated by the hydrophobic alkyl chain, which interacts with non-polar substances, and the hydrophilic sulfonate group, which interacts with water. This dual interaction enables the compound to effectively solubilize and remove hydrophobic substances from surfaces .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Similar in structure but with a shorter alkyl chain, making it slightly less effective in emulsifying larger hydrophobic molecules.
Sodium hexadecylbenzenesulfonate: Has a longer alkyl chain, providing better emulsification properties but potentially higher production costs.
Sodium octadecylbenzenesulfonate: Even longer alkyl chain, offering superior emulsification but with increased viscosity and potential handling challenges.
Uniqueness: Sodium 2-tetradecylbenzenesulfonate strikes a balance between chain length and surfactant efficiency, making it a versatile and cost-effective choice for various applications. Its unique combination of hydrophobic and hydrophilic properties allows it to perform effectively in a wide range of environments .
Properties
CAS No. |
4206-42-2 |
|---|---|
Molecular Formula |
C20H33NaO3S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
sodium;2-tetradecylbenzenesulfonate |
InChI |
InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20(19)24(21,22)23;/h14-15,17-18H,2-13,16H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
ZIGVUIYVPLQEAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)








